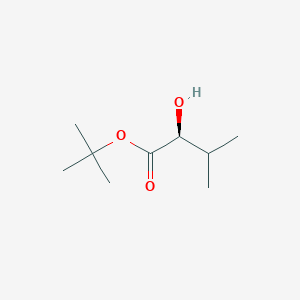

(S)-tert-butyl 2-hydroxy-3-methylbutanoate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228125 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3519-30-0 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3519-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for S Tert Butyl 2 Hydroxy 3 Methylbutanoate

Strategies for Achieving High Enantiomeric Purity

The primary goal in the synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) is to control the stereochemistry at the C2 position, which bears the hydroxyl group. High enantiomeric purity is essential for the efficacy and safety of the final pharmaceutical products derived from this chiral intermediate.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of these precursors to introduce the desired stereochemistry into the target molecule.

Naturally occurring compounds such as carbohydrates and amino acids serve as excellent starting points for the synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate due to their defined stereochemistry. mdpi.comnih.gov For instance, amino acids like L-valine, which possesses the same (S)-configuration at the α-carbon as the target molecule, can be chemically transformed into the desired product. The synthesis often involves deamination of the amino acid followed by esterification. This approach is advantageous as it starts with a material that is already 100% enantiomerically pure.

The use of carbohydrates as chiral precursors is another viable route. Sugars contain multiple stereocenters that can be manipulated to create the desired chiral fragment. While this can involve more complex synthetic sequences, the abundance and low cost of many carbohydrates make them attractive starting materials.

In chiral pool synthesis, the stereochemical outcome of the reaction is dictated by the existing chiral center(s) in the precursor molecule. google.com The synthetic route is designed to either retain the original stereocenter or to transfer its chirality to a new stereocenter through stereospecific reactions. This inherent control minimizes the formation of the undesired enantiomer, leading to high enantiomeric purity in the final product.

Asymmetric Synthesis and Catalysis

Asymmetric synthesis and catalysis offer a powerful alternative to chiral pool approaches, creating the desired stereocenter from a prochiral substrate through the use of a chiral catalyst or reagent.

A common and effective method for synthesizing this compound is the enantioselective reduction of the corresponding prochiral α-ketoester, tert-butyl 2-oxo-3-methylbutanoate. google.com This reaction introduces the chiral center at the C2 position. The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the ketone carbonyl group.

| Precursor | Product |

| tert-Butyl 2-oxo-3-methylbutanoate | This compound |

Biocatalysis has emerged as a highly efficient and environmentally friendly method for the enantioselective reduction of ketones. mdpi.com Enzymes, either in isolated form or within whole microbial cells, can catalyze reductions with exceptional levels of stereoselectivity. For the synthesis of this compound, various microorganisms and plant cells have been employed to reduce the precursor ketoester.

Immobilized plant cells, for example, can provide a stable and reusable biocatalyst system. These cells contain oxidoreductase enzymes that utilize cellular cofactors like NADPH to reduce the ketone. Similarly, various yeast and bacterial strains are known to possess reductases that can perform this transformation with high enantiomeric excess (e.e.). The choice of microorganism is crucial, as different species can exhibit different stereoselectivities, sometimes favoring the (R)-enantiomer. Therefore, screening of various biocatalysts is often necessary to identify one that produces the desired (S)-enantiomer with high purity.

Enantioselective Reduction of Precursor Ketones or Oxoesters

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones is a powerful method for the synthesis of chiral alcohols. In the context of producing this compound, the corresponding β-keto ester, tert-butyl 2-oxo-3-methylbutanoate, would be the substrate. Ruthenium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for this transformation.

The general approach involves the use of a chiral ruthenium catalyst, often derived from a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, to stereoselectively reduce the ketone functionality of the β-keto ester under a hydrogen atmosphere. The choice of the chiral ligand's enantiomer dictates the stereochemistry of the resulting hydroxyl group. For the synthesis of the (S)-enantiomer, a catalyst with the appropriate chirality, such as (R)-BINAP, is typically employed, though the specific outcome can depend on the substrate and reaction conditions.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions | Reference |

| Ru(II)-[(R)-BINAP] | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | >98% | 95% | H₂, Methanol (B129727), 30°C, 100 atm | researchgate.net |

| Ru(II)-[(S)-BINAP] | Ethyl benzoylacetate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | 96% | 98% | H₂, Ethanol, 50°C, 50 atm | researchgate.net |

Note: The data presented is for analogous β-keto esters, illustrating the general effectiveness of this methodology.

Asymmetric Esterification

Enzymatic reactions, particularly those involving lipases, are widely used for the kinetic resolution of racemic alcohols and carboxylic acids, which can be adapted for asymmetric esterification. In this context, a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate can be resolved by enantioselective acylation catalyzed by a lipase (B570770).

The principle of kinetic resolution lies in the different reaction rates of the two enantiomers with an acylating agent in the presence of a chiral catalyst (the lipase). One enantiomer is acylated faster, leaving the unreacted enantiomer in high enantiomeric excess. For instance, lipase B from Candida antarctica (CALB) is a commonly used enzyme for such resolutions. By carefully selecting the acyl donor and reaction conditions, one can obtain the desired (S)-enantiomer as the unreacted alcohol.

| Enzyme | Substrate | Acylating Agent | Product | Enantiomeric Excess (ee) of Unreacted Alcohol | Conversion | Reference |

| Lipase PS (Pseudomonas cepacia) | Racemic 1-phenylethanol | Vinyl acetate (B1210297) | (R)-1-Phenylethyl acetate | >99% for (S)-1-phenylethanol | ~50% | google.com |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | Vinyl acetate | (R)-Ethyl 3-acetoxybutyrate | >98% for (S)-ethyl 3-hydroxybutyrate | ~50% | google.com |

Note: The data presented is for the kinetic resolution of analogous hydroxy esters, demonstrating the principle of asymmetric acylation.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. ug.edu.pl Once the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the hydroxyl group.

A common strategy involves the use of Evans' chiral auxiliaries, which are oxazolidinones derived from amino acids. nih.gov For example, an acyl group derived from 3-methylbutanoic acid can be attached to a chiral oxazolidinone. Subsequent asymmetric hydroxylation of the corresponding enolate at the α-position would lead to the desired stereochemistry. The final step would be the cleavage of the auxiliary to yield the chiral hydroxy acid, which can then be esterified to the tert-butyl ester.

The stereochemical outcome is directed by the steric hindrance of the chiral auxiliary, which forces the incoming electrophile (an oxygen source in this case) to approach from a specific face of the enolate.

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (de) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidinone | N-propanoyl-oxazolidinone | Aldol condensation | >99% | nih.gov |

| (S)-4-benzyl-2-oxazolidinone | N-butanoyl-oxazolidinone | Asymmetric alkylation | >98% | nih.gov |

Note: The data presented is for reactions using Evans' chiral auxiliaries on similar acyl systems to illustrate the general principle and effectiveness.

Palladium-Catalyzed Stereoselective Rearrangements

While direct palladium-catalyzed stereoselective rearrangements to form this compound are not extensively documented, palladium catalysis offers powerful tools for stereoselective C-C and C-O bond formation that can be applied in multi-step syntheses. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) can be used to set the stereocenter, followed by subsequent transformations to yield the target molecule.

In a hypothetical route, a suitable nucleophile could be added to an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The resulting product, with a newly formed stereocenter, could then be converted to the desired 2-hydroxy-3-methylbutanoate structure through oxidative cleavage of the double bond and subsequent functional group manipulations. The stereoselectivity of the initial allylic alkylation is controlled by the chiral ligand coordinated to the palladium center.

Classical Resolution Techniques for Racemic Mixtures (e.g., Diastereomeric Salt Formation)

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. nih.gov

For the resolution of racemic 2-hydroxy-3-methylbutanoic acid (the precursor to the tert-butyl ester), a chiral amine can be used as the resolving agent. The acid-base reaction between the racemic carboxylic acid and the enantiomerically pure amine forms a pair of diastereomeric salts. nih.gov Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. After separation, the chiral acid can be liberated from the salt by treatment with a strong acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. nih.gov

| Racemic Acid | Resolving Agent | Separated Diastereomer | Method of Separation | Reference |

| (±)-Mandelic Acid | (S)-(-)-α-Methylbenzylamine | Salt of (R)-Mandelic acid and (S)-Amine | Fractional Crystallization | nih.gov |

| (±)-Tartaric Acid | (+)-cis-2-(Benzylamino)cyclohexylmethanol | Salt of (+)-Tartaric acid | Fractional Crystallization | nih.gov |

Note: The data presented is for the resolution of analogous racemic acids to illustrate the general methodology.

Multi-Step Synthesis Strategies for Derivatization and Scaffold Construction

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its two functional groups, the hydroxyl and the ester, can be selectively manipulated. harvard.edugoogle.com

For instance, the hydroxyl group can be oxidized to a ketone, reduced to an alkane, or converted into a leaving group for nucleophilic substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form tertiary alcohols. These transformations allow for the construction of various molecular scaffolds with a defined stereocenter.

Esterification Reactions and Protecting Group Strategies

In multi-step syntheses involving this compound, it is often necessary to protect one of the functional groups while reacting the other. The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an acetal. The tert-butyl ester itself serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed with strong acid.

Protecting the Hydroxyl Group: A common strategy is to protect the hydroxyl group as a silyl ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. harvard.edu This TBS-protected derivative is stable to a wide range of non-acidic reagents. The TBS group can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Esterification of the Carboxylic Acid (after deprotection of the tert-butyl group): If the tert-butyl ester is cleaved to reveal the carboxylic acid, this group can be re-esterified under various conditions. For example, Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or reaction with an alkyl halide in the presence of a base can be employed.

| Functional Group to Protect | Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | |

| Hydroxyl | Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C | |

| Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ (cat.) | LiOH, H₂O/THF | |

| Carboxylic Acid | Benzyl Ester | BnOH, DCC, DMAP | H₂, Pd/C |

Note: This table provides general protecting group strategies applicable to the functional groups present in the target molecule.

Nucleophilic Substitution Reactions with Inversion of Configuration

The synthesis of enantiomerically pure compounds such as this compound can be effectively achieved through nucleophilic substitution reactions that proceed with a predictable inversion of stereochemistry at a chiral center. This process, famously known as the Walden inversion, is a hallmark of the S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgopenstax.org

The core principle involves starting with a precursor of the opposite stereoconfiguration, (R), at the carbon atom that will bear the hydroxyl group. This precursor must have a good leaving group, such as a tosylate (-OTs) or a halide, attached to the chiral center. When a nucleophile attacks this carbon atom, it does so from the side opposite to the leaving group. openstax.org This backside attack forces the other three groups on the carbon to "invert," much like an umbrella flipping inside out in a strong wind. libretexts.org

For the synthesis of this compound, a practical route would involve the following conceptual steps:

Preparation of the Substrate : An (R)-configured ester, such as tert-butyl 2-(tosyloxy)-3-methylbutanoate, is prepared from the corresponding (R)-hydroxy ester. This initial step retains the stereochemical configuration. libretexts.org

Nucleophilic Attack : The (R)-tosylate is then treated with a suitable nucleophile that will introduce the hydroxyl group. A common choice is the acetate ion (CH(_3)COO), which acts as a hydroxide (B78521) surrogate. The acetate attacks the chiral carbon, displacing the tosylate group and inverting the configuration to (S). libretexts.orgnih.gov

Hydrolysis : The resulting (S)-acetate ester is then hydrolyzed under basic conditions (saponification) to yield the final this compound. This hydrolysis step does not affect the newly established chiral center. libretexts.org

This multi-step sequence ensures that the stereochemistry is controllably inverted only during the S(_N)2 substitution step. openstax.org The reliability of this inversion makes it a powerful tool for stereoselective synthesis.

Oxidation and Reduction Reactions

Oxidation and reduction reactions provide another major pathway to chiral molecules, including this compound. The most common approach in this category is the asymmetric reduction of a prochiral ketone.

The synthesis begins with the corresponding α-keto ester, tert-butyl 2-oxo-3-methylbutanoate. This molecule is prochiral because the carbonyl carbon is planar (sp-hybridized) and can be attacked by a reducing agent from two different faces (re or si face). A non-chiral reducing agent like sodium borohydride (B1222165) (NaBH(_4)) would produce a racemic mixture of the (R) and (S) enantiomers. To achieve stereoselectivity, a chiral reducing agent or a catalyst is required.

Biocatalytic Reduction: One highly effective method is the use of enzymes, particularly reductases from microorganisms like yeast (Saccharomyces cerevisiae). researchgate.net These enzymes are inherently chiral and create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. In a study on the synthesis of (S)-tert-butyl 3-hydroxybutyrate, a structurally similar compound, asymmetric reduction using Saccharomyces cerevisiae B5 as a catalyst achieved high conversion and enantiomeric excess. researchgate.net The process parameters were optimized to achieve a 100% conversion and high enantiomeric excess. researchgate.net

Chemo-catalytic Reduction: Alternatively, chemo-catalytic methods using chiral metal complexes or organocatalysts can be employed. These catalysts, often containing rare metals like ruthenium or rhodium complexed with chiral ligands, can deliver a hydride ion to one face of the ketone with high selectivity.

Conversely, an oxidation step can be part of a kinetic resolution process. If one starts with a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate, a chiral oxidizing agent or catalyst could selectively oxidize one enantiomer (e.g., the R-form) to the ketone, leaving the desired (S)-enantiomer unreacted and thus enriched.

Optimization of Synthetic Pathways for Improved Yield and Selectivity

Maximizing the efficiency of any synthetic route is crucial for its practical application. For the synthesis of this compound, optimization focuses on enhancing the chemical yield and, most importantly, the enantiomeric excess (e.e.), which is a measure of stereoselectivity.

Solvent Screening and Catalyst Selection

The choice of solvent and catalyst can dramatically influence the outcome of a stereoselective reaction. numberanalytics.com

Catalyst Selection: In asymmetric reductions of ketones, the catalyst is the primary determinant of enantioselectivity. Different chiral ligands or biocatalysts will exhibit varying degrees of success depending on the specific substrate. For instance, in the alkylation of cresols with tert-butyl alcohol, a sulfated zirconia perlite (B1173460) (SZP) catalyst showed high activity, which was attributed to the presence of super acidic catalytic active centers on its surface. researchgate.net While this is a different reaction, it highlights the principle that the catalyst's structural and electronic properties are key. For the reduction of tert-butyl 2-oxo-3-methylbutanoate, a screening of various yeast strains or different chiral metal catalysts would be necessary to identify the optimal choice for producing the (S)-enantiomer.

Solvent Screening: The solvent plays a multifaceted role; it must dissolve the reactants, but it can also influence the reaction's transition state, thereby affecting its rate and selectivity. numberanalytics.com In S(_N)2 reactions, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. In biocatalytic reductions, aqueous buffer systems are common, and their pH can significantly impact enzyme activity and stability. researchgate.net A study on the synthesis of butyl (S)-2-hydroxybutanoate noted that in highly apolar solvents, enantioselective relaxation could occur, demonstrating the solvent's direct impact on stereochemical outcomes. researchgate.net

The following table illustrates the impact of different catalysts on a hypothetical reaction, based on general principles of asymmetric synthesis.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

| Ru-BINAP | Methanol | 95 | 98 (S) |

| CBS Reagent | Toluene | 88 | 95 (S) |

| S. cerevisiae | Phosphate Buffer (pH 7) | 99 | >99 (S) |

| NaBH(_4) (achiral) | Ethanol | >99 | 0 (Racemic) |

This is an interactive data table based on representative data for asymmetric reduction reactions.

Minimization of Racemization during Synthesis

Racemization is the process by which an enantiomerically pure sample converts into a racemic mixture, resulting in the loss of optical activity. libretexts.org This is a significant challenge in stereoselective synthesis and must be carefully controlled.

Racemization can occur if the chiral center is temporarily converted to a planar, achiral intermediate, such as an enol or enolate. libretexts.org The α-proton (the hydrogen on the chiral carbon) in this compound is acidic and can be removed under certain conditions, particularly strong bases or acids, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers.

Strategies to minimize racemization include:

Controlling pH: Avoiding harsh acidic or basic conditions, especially during workup and purification steps.

Temperature Control: Running reactions at lower temperatures can often slow down the rate of racemization relative to the desired reaction.

Minimizing Reaction Time: Prolonged exposure of the product to conditions that can induce racemization should be avoided. nih.gov

Substrate Structure: The bulky tert-butyl group in the ester provides some steric hindrance, which can help make the α-hydrogen less accessible for proton abstraction, thereby reducing the rate of racemization compared to smaller esters. ru.nl

By carefully selecting reaction conditions—including the solvent, catalyst, temperature, and pH—chemists can optimize the synthesis of this compound to achieve high yields and exceptional enantiomeric purity.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chiral Separation Techniques for Enantiomeric Purity Determination

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. This is typically achieved through chiral chromatography, where the analyte forms transient diastereomeric complexes with a chiral selector, leading to differential retention and separation. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, each with distinct methodologies for achieving enantiomeric resolution.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a highly effective technique for the separation of volatile chiral compounds. For α-hydroxy esters like tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), direct analysis is possible, often after derivatization to increase volatility and improve chromatographic behavior. A study on the closely related compound, methyl 3-hydroxy-2-methylbutanoate (methyl nilate), which has two chiral centers, demonstrates the power of this technique in separating all four stereoisomers. researchgate.net

The cornerstone of chiral GC is the chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are among the most widely used and effective CSPs for the enantioseparation of a broad range of compounds, including α-hydroxy esters. nih.govgcms.cz These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin rim with various substituents, a wide array of CSPs with different selectivities can be created.

For the separation of methyl 3-hydroxy-2-methylbutanoate stereoisomers, a CP Chirasil-Dex CB column, which is a β-cyclodextrin derivative, has proven to be highly effective. researchgate.net The chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity, where multiple interactions (such as hydrogen bonding, dipole-dipole, and van der Waals forces) between the analyte and the chiral selector lead to the formation of transient diastereomeric complexes with different stabilities. This difference in stability results in different retention times for each enantiomer.

Research has shown that the elution order on such columns is predictable. For methyl 3-hydroxy-2-methylbutanoate, the elution sequence on a CP Chirasil-Dex CB column was determined as: (+)-(2S,3S), followed by (–)-(2R,3R), then (+)-(2R,3S), and finally (–)-(2S,3R). researchgate.net

Table 1: Exemplary Chiral GC Separation Data for Stereoisomers of Methyl 3-hydroxy-2-methylbutanoate on a CP Chirasil-Dex CB column.

| Stereoisomer | Elution Order |

| (+)-(2S,3S)-methyl 3-hydroxy-2-methylbutanoate | 1 |

| (–)-(2R,3R)-methyl 3-hydroxy-2-methylbutanoate | 2 |

| (+)-(2R,3S)-methyl 3-hydroxy-2-methylbutanoate | 3 |

| (–)-(2S,3R)-methyl 3-hydroxy-2-methylbutanoate | 4 |

Data sourced from Gaspar, E.M.S.M., & Barroso, J.G. (2006). Journal of Chromatography A. researchgate.net

Combining enantioselective GC with Time-of-Flight Mass Spectrometry (GC-TOF-MS) provides a powerful tool for both separation and structural confirmation. While the chiral column separates the enantiomers, the mass spectrometer provides mass spectral data that confirms the identity of the eluting compounds. TOF-MS is particularly advantageous due to its high acquisition speed and sensitivity, which is crucial for the narrow peaks typically obtained in high-resolution capillary GC.

In the analysis of methyl 3-hydroxy-2-methylbutanoate, GC-TOF-MS was used to confirm the identity of each separated stereoisomer. researchgate.net The mass spectra of all four isomers were identical, as expected for stereoisomers, but their separation in the time domain by the chiral column allowed for the unequivocal assignment of each peak. This hyphenated technique is invaluable for confirming the absolute configuration of chiral centers in complex molecules, especially when authentic standards for all possible stereoisomers are available for comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers of a vast array of compounds, including non-volatile or thermally labile molecules like many α-hydroxy esters. rsc.orgchromatographyonline.com Two primary strategies are employed: direct and indirect separation.

The direct approach involves the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of the analyte. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are among the most successful and broadly applicable for a wide range of chiral compounds, including hydroxy esters. nih.govmdpi.com

The separation mechanism on polysaccharide-based CSPs is complex and involves a combination of attractive interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which occur within the chiral grooves of the polysaccharide structure. The analyte fits into these grooves, and the subtle differences in the way each enantiomer interacts with the chiral environment of the CSP lead to their separation.

Table 2: Common Polysaccharide-Based Chiral Stationary Phases for HPLC.

| CSP Type | Chiral Selector | Common Applications |

| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds, including esters, acids, and alcohols. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amino acids, α-hydroxy acids. |

| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings. |

The indirect method involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing reagent (CDR). tcichemicals.comnih.gov Since diastereomers have different physical properties, they can be separated on a conventional, achiral stationary phase (such as C18). mdpi.com

For an α-hydroxy ester like (S)-tert-butyl 2-hydroxy-3-methylbutanoate, the hydroxyl group is the target for derivatization. A variety of CDRs are available for this purpose, including chiral acids, isocyanates, and chloroformates. tcichemicals.com The reaction must proceed to completion without any racemization of either the analyte or the reagent to ensure accurate determination of the enantiomeric ratio.

A common example of a CDR is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. nih.gov Reaction of the racemic alcohol with a single enantiomer of Mosher's acid chloride yields a mixture of diastereomeric esters. These diastereomers can then be separated by standard HPLC, and the relative peak areas correspond to the enantiomeric composition of the original alcohol.

Table 3: Examples of Chiral Derivatizing Reagents for Alcohols.

| Chiral Derivatizing Reagent (CDR) | Functional Group Targeted | Resulting Diastereomer |

| (R)- or (S)-Mosher's acid chloride | Hydroxyl | Diastereomeric esters |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Hydroxyl | Diastereomeric carbamates |

| (R)- or (S)-Menthol chloroformate | Hydroxyl | Diastereomeric carbonates |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC). researchgate.netchromatographyonline.com For the chiral separation of this compound, SFC provides high-throughput and efficient analysis. The technique utilizes a mobile phase, most commonly supercritical carbon dioxide, which exhibits low viscosity and high diffusivity. chromatographyonline.comchromatographyonline.com These properties allow for faster separations and higher efficiency without generating high back pressure. chromatographyonline.com

In a typical SFC setup for chiral separation, the stationary phase is a chiral selector immobilized on a solid support. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are frequently employed due to their broad applicability. researchgate.netnih.gov The separation of this compound from its (R)-enantiomer would be achieved based on the differential interactions between each enantiomer and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex, leading to different retention times for the two enantiomers. The use of an organic modifier, such as methanol (B129727) or isopropanol, is common to enhance solubility and improve peak shape. researchgate.net The robustness and high success rate of SFC make it a preferred method in drug discovery and development for resolving chiral molecules. chromatographyonline.comresearchgate.net

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is another highly efficient analytical technique for the chiral separation of compounds like this compound. dergipark.org.tr This method relies on the differential migration of enantiomers in an electric field within a narrow capillary. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govnih.gov

For a neutral or charged molecule, the interaction with the chiral selector forms transient diastereomeric complexes that possess different electrophoretic mobilities, thus leading to their separation. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules. nih.gov Other chiral selectors include certain antibiotics, proteins, and chiral ionic liquids. mdpi.com The analysis of this compound by CE would involve optimizing several parameters, including the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage, to achieve baseline resolution of the enantiomers. nih.govmdpi.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. dergipark.org.tr

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which serves to confirm its molecular formula and structure. Using an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

For this compound (C₉H₁₈O₃), the molecular weight is 174.24 g/mol . A key fragmentation pathway would involve the loss of the stable tert-butyl carbocation ([C(CH₃)₃]⁺, m/z = 57) or a neutral isobutylene (B52900) molecule, leading to a prominent fragment ion. Other characteristic fragments would arise from cleavages around the ester and hydroxyl functional groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Identity | Notes |

| 175.13 | [M+H]⁺ | Molecular ion peak (positive ion mode) |

| 173.11 | [M-H]⁻ | Molecular ion peak (negative ion mode) |

| 119.07 | [M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ | Loss of the tert-butyl group or isobutylene |

| 101.06 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy (B1229062) group |

| 57.07 | [C(CH₃)₃]⁺ | tert-butyl carbocation |

Polarimetry for Optical Activity Validation

Polarimetry is a crucial technique for validating the stereochemical identity of this compound. As a chiral molecule, it is optically active, meaning it will rotate the plane of plane-polarized light. The (S)-enantiomer will rotate the light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)) by a quantifiable amount.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured under standard conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line, 589 nm). A non-zero optical rotation confirms the presence of an enantiomeric excess, while a value of zero would indicate a racemic mixture. For a sample purported to be the pure (S)-enantiomer, the measured specific rotation should match the literature value for the enantiomerically pure compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a crystalline lattice. springernature.com To apply this method to this compound, a suitable single crystal of the compound must first be grown.

The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. For chiral molecules, a phenomenon known as anomalous dispersion can be used to determine the absolute stereochemistry. ed.ac.ukresearchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomeric form can be assigned. The result is a detailed molecular model that confirms the spatial arrangement of the atoms, including the (S) configuration at the stereocenter, providing unequivocal proof of its absolute configuration. nih.govspringernature.com

Method Validation and Quality Control in Research

In academic research, the reliability and reproducibility of findings are paramount. For studies involving this compound, a chiral ester with potential applications in asymmetric synthesis and as a building block for bioactive molecules, rigorous method validation and quality control are essential. These processes ensure that the data generated from analytical techniques are accurate, precise, and can be consistently reproduced. Method validation for this compound typically encompasses the evaluation of parameters such as linearity, accuracy, precision, specificity, and sensitivity of the analytical methods employed, which may include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Statistical Rigor in Data Analysis (e.g., Grubbs' Test)

A critical aspect of quality control in analytical chemistry is the objective identification and handling of outliers in a dataset. Outliers can arise from various sources, including random errors, systematic errors, or procedural mistakes. The Grubbs' test, also known as the maximum normalized residual test, is a statistical method used to detect a single outlier in a univariate dataset that is assumed to be normally distributed. wikipedia.orgnist.gov This test is particularly useful in academic research when a set of replicate measurements for a property of this compound, such as its concentration or purity, contains a value that appears to deviate significantly from the others.

The application of Grubbs' test involves calculating a G-statistic, which is the absolute difference between the suspected outlier and the sample mean, divided by the sample standard deviation. nist.gov This calculated G-value is then compared to a critical G-value from a standard table at a specified confidence level (e.g., 95%) and for a given number of observations. youtube.com If the calculated G-value exceeds the critical G-value, the suspected outlier can be statistically rejected. youtube.com

Consider a scenario where the purity of a synthesized batch of this compound is determined by gas chromatography, and five replicate injections are performed. The following table illustrates a hypothetical dataset and the application of Grubbs' test.

| Replicate | Purity (%) | Mean Purity (%) | Standard Deviation | Suspected Outlier | Calculated G-value | Critical G-value (95% confidence, n=5) | Conclusion |

|---|---|---|---|---|---|---|---|

| 1 | 98.5 | 97.8 | 1.35 | 95.2 | 1.93 | 1.672 | Reject outlier |

| 2 | 98.8 | ||||||

| 3 | 95.2 | ||||||

| 4 | 98.6 | ||||||

| 5 | 98.1 |

In this example, the calculated G-value for the suspected outlier (95.2%) is greater than the critical G-value. Therefore, with 95% confidence, this data point can be identified as an outlier and potentially excluded from further calculations, provided there is a justifiable reason for its occurrence, such as a known experimental error.

Addressing Batch Variability and Impurities

In the synthesis of this compound, variability between different batches is a common challenge. This variability can manifest in differences in yield, purity, and the profile of impurities. Such inconsistencies can arise from minor fluctuations in reaction conditions, the quality of starting materials, and purification procedures. For academic research to be credible, it is crucial to characterize and control this batch-to-batch variation.

A comprehensive approach to addressing batch variability involves the thorough analysis of each batch using a combination of analytical techniques. For instance, NMR spectroscopy can confirm the structure of the target compound and identify any residual starting materials or byproducts. Chromatographic methods like GC or HPLC are invaluable for quantifying the purity of each batch and detecting trace impurities.

The following table presents a hypothetical comparison of three different research batches of this compound, highlighting potential variations.

| Batch ID | Yield (%) | Purity (by GC, %) | Key Impurity 1 (Starting Material, %) | Key Impurity 2 (Byproduct, %) |

|---|---|---|---|---|

| A-001 | 85 | 98.5 | 0.8 | 0.5 |

| A-002 | 82 | 97.2 | 1.5 | 1.0 |

| A-003 | 88 | 99.1 | 0.4 | 0.3 |

The data in Table 2 illustrates how different batches can vary. Batch A-003 shows the highest yield and purity, with the lowest levels of impurities. In contrast, Batch A-002 has a lower yield and higher levels of both the unreacted starting material and a reaction byproduct. Identifying these impurities is a critical step. For this compound, potential impurities could include the starting materials, such as (S)-2-hydroxy-3-methylbutanoic acid and isobutylene, or byproducts from side reactions. The presence of these impurities can significantly impact the interpretation of experimental results, especially in studies of the compound's reactivity or biological activity. Therefore, a robust quality control strategy involves setting predefined specifications for yield, purity, and impurity levels to ensure that only batches of sufficient quality are used in further experiments, thereby ensuring the reliability and reproducibility of the research findings.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Chiral Scaffold and Building Block for Complex Molecules

(S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) serves as a key intermediate in the synthesis of chiral compounds, particularly in the development of active pharmaceutical ingredients (APIs) that require specific stereochemical configurations for their therapeutic efficacy. myskinrecipes.com Its inherent chirality is leveraged in asymmetric synthesis to produce enantiomerically pure substances, which is crucial for the development of safe and effective drugs. myskinrecipes.com This compound is frequently employed in research as a fundamental component for constructing more complex organic molecules, facilitating the study of stereoselective reactions and the creation of novel therapeutic agents. myskinrecipes.com

Chiral β-amino acids and their derivatives are important components in the design of peptidomimetics, as they can be used to create folded structures that mimic the secondary structures of natural peptides, such as β-turns and helices. The hydroxyl group in β-hydroxy esters like (S)-tert-butyl 2-hydroxy-3-methylbutanoate can be converted to an amino group through various synthetic routes, providing access to the corresponding chiral β-amino acid. This amino acid can then be incorporated into peptide chains to create peptidomimetics with constrained conformations, which can be beneficial for binding to biological targets with high affinity and selectivity. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be removed under specific conditions to allow for peptide bond formation.

The application of this compound as a building block extends to the development of a variety of therapeutic agents. Although specific examples for each therapeutic class are not always directly attributed to this exact molecule, its role as a chiral precursor is implied in the synthesis of structurally related active compounds.

Anticoagulants: The development of novel anticoagulants often involves the synthesis of molecules that can specifically inhibit key enzymes in the blood coagulation cascade, such as thrombin and Factor Xa. While a direct link between this compound and the synthesis of approved anticoagulants has not been identified in the available literature, chiral hydroxybutyrates are recognized as important intermediates in the pharmaceutical industry for synthesizing blockbuster drugs. researchgate.net For instance, the structurally related (R)-2-Hydroxy-3,3-dimethylbutanoic acid is a known intermediate for a thrombin inhibitor. researchgate.net

Anesthetics: The synthesis of complex anesthetic agents can involve multiple stereospecific steps where chiral building blocks are essential. However, specific documentation of this compound in the synthesis of anesthetics is not currently available in the public domain.

Anti-inflammatory Agents: A patent has been filed for the use of 2-hydroxy-3-methylbutyric acid, the de-esterified form of this compound, in the preparation of drugs for preventing and/or treating atherosclerosis. Atherosclerosis is a chronic inflammatory disease, suggesting a potential anti-inflammatory application for this chemical scaffold. The patent indicates that 2-hydroxy-3-methylbutyric acid can reduce aortic plaque size and inhibit macrophage infiltration in the aortic region, both of which are processes linked to inflammation.

Table 1: Research Findings on the Anti-inflammatory Potential of 2-hydroxy-3-methylbutyric acid in a Mouse Model of Atherosclerosis

| Parameter | Observation | Implication |

|---|---|---|

| Aortic Plaque Size | Significant reduction in the size of aortic plaques in high-fat-fed mice. | Potential to reverse or slow the progression of atherosclerosis. |

| Macrophage Infiltration | Inhibition of macrophage infiltration in the aortic region. | Suggests a mechanism of action related to reducing the inflammatory response in blood vessels. |

Antiviral Agents: The development of new antiviral drugs is a continuous effort in medicinal chemistry. Chiral molecules are often central to the design of antivirals that can specifically interact with viral proteins. However, there is no specific information available that directly links this compound to the synthesis of antiviral agents.

There is currently no publicly available research that details the integration of this compound into drug delivery systems. Its properties as a relatively small, chiral molecule could potentially be explored for the synthesis of biodegradable polymers or as a component of targeted drug delivery vehicles, but this remains a hypothetical application without direct supporting evidence.

The construction of novel molecular scaffolds is a key strategy in medicinal chemistry to explore new areas of chemical space and identify compounds with unique biological activities. This compound, as a bifunctional chiral molecule, is a valuable starting material for creating such scaffolds.

The presence of both a hydroxyl and a protected carboxyl group allows for a variety of chemical transformations. The hydroxyl group can be oxidized, alkylated, or converted into other functional groups, while the tert-butyl ester can be selectively removed to reveal the carboxylic acid for amide bond formation or other modifications. This versatility enables the synthesis of a diverse range of structures, including heterocyclic compounds and other complex molecular architectures that can serve as the core of new drug candidates. The defined stereochemistry at the C2 position is crucial for creating scaffolds with specific three-dimensional arrangements, which is often a prerequisite for potent and selective biological activity.

Investigation of Biological Activities and Structure-Activity Relationships

The biological activities of compounds derived from this compound are of significant interest in drug discovery. Understanding the relationship between the structure of these molecules and their biological activity is crucial for optimizing their therapeutic potential.

The blood clotting cascade involves a series of enzymatic reactions, and the inhibition of key enzymes in this pathway is a major strategy for the prevention and treatment of thrombotic disorders. While there is no direct evidence to suggest that this compound itself is an inhibitor of blood clotting enzymes, its structural motifs are found in molecules that do exhibit such activity.

As mentioned previously, the related compound (R)-2-Hydroxy-3,3-dimethylbutanoic acid is an intermediate in the synthesis of a thrombin inhibitor. researchgate.net Thrombin is a critical serine protease that plays a central role in the final steps of blood coagulation. The design of thrombin inhibitors often incorporates structural features that can mimic the natural substrates of the enzyme, and chiral hydroxy acids can be a key component of these mimics. The specific stereochemistry and the presence of both a hydroxyl and a carboxyl group (or a protected form thereof) can be important for binding to the active site of the enzyme.

Further research would be needed to determine if derivatives of this compound could be designed to effectively inhibit thrombin or other enzymes in the coagulation cascade, such as Factor Xa. Such studies would involve the synthesis of a library of compounds based on this scaffold and their subsequent evaluation in enzymatic and cell-based assays to establish structure-activity relationships.

Potential in Preventing and/or Treating Atherosclerosis via Macrophage Infiltration Inhibition

Research has highlighted the potential of the core structure of this compound, specifically 2-hydroxy-3-methylbutyric acid, in the prevention and treatment of atherosclerosis. A key pathological feature of atherosclerosis is the infiltration of macrophages in the aortic region, which contributes to the formation of atherosclerotic plaques. Studies have shown that 2-hydroxy-3-methylbutyric acid can inhibit this macrophage infiltration, thereby slowing the progression of the disease. google.com

In preclinical studies involving high-fat-fed mouse models, administration of 2-hydroxy-3-methylbutyric acid led to several beneficial outcomes. A notable effect was a significant reduction in the size of aortic plaques. google.com Furthermore, the compound demonstrated a positive impact on key metabolic parameters that are risk factors for atherosclerosis. google.com

The table below summarizes the key findings from these studies:

| Parameter Measured | Effect Observed | Reference |

|---|---|---|

| Aortic Plaque Size | Reduced | google.com |

| Macrophage Infiltration | Inhibited | google.com |

| Serum Triglycerides (TG) | Reduced | google.com |

| Serum Total Cholesterol (TC) | Reduced | google.com |

| Serum Low-Density Lipoprotein Cholesterol (LDL-C) | Reduced | google.com |

| Body Weight in High-Fat Fed Mice | Reduced | google.com |

As an endogenous metabolite in the human body, 2-hydroxy-3-methylbutyric acid is considered to have a favorable safety profile, which enhances its prospects for clinical application. google.com

Modulation of Metabolic Pathways (e.g., Branched-Chain Amino Acid Catabolism)

While the structural similarity of this compound to branched-chain amino acids (BCAAs) suggests a potential role in modulating their metabolic pathways, there is currently a lack of specific research directly investigating the effect of this compound on BCAA catabolism.

Studies on Anesthetic Properties

There is no available scientific literature or research data to suggest that this compound has been studied for or possesses anesthetic properties.

Design and Optimization of Drug Candidates

This compound is primarily utilized as a chiral building block in the synthesis of complex pharmaceutical compounds. myskinrecipes.com The stereochemistry of a drug molecule is crucial as different enantiomers can have vastly different biological activities. The use of enantiomerically pure starting materials like this compound is a key strategy in modern drug design to produce stereochemically pure drug candidates. nih.gov

The incorporation of specific chiral fragments can influence the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effect) properties of a drug. While general principles of medicinal chemistry support this, specific studies detailing how the this compound moiety directly enhances these properties in a final drug candidate are not extensively documented. However, its use in synthesizing key intermediates for major drugs, such as statins (e.g., atorvastatin and rosuvastatin), underscores the importance of this structural class. For example, the related compound tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in the synthesis of these cholesterol-lowering drugs. nih.gov

Use in Natural Product Total Synthesis and Stereochemical Assignment

The defined stereochemistry of this compound makes it a valuable tool in the total synthesis of natural products and in the confirmation of their absolute stereochemistry. Chiral building blocks are essential for constructing complex natural molecules with multiple stereocenters in an efficient and controlled manner. researchgate.net

One example of a structurally similar compound in synthesis is the use of butyl (S)-2-hydroxybutanoate as a key intermediate in the development of the PPARα agonist (R)-K-13675. researchgate.net This highlights how chiral hydroxybutanoate esters serve as foundational elements for creating biologically active molecules. The synthesis of such compounds often requires stereochemically pure precursors to ensure the final product has the desired therapeutic effect. researchgate.net

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) is not static; it exists as an equilibrium of different conformers arising from rotation around its single bonds. Conformational analysis using computational methods, such as molecular mechanics or Density Functional Theory (DFT), is employed to identify the most stable (lowest energy) spatial arrangements.

Theoretical studies would typically involve a systematic scan of the potential energy surface by rotating the dihedral angles of key bonds. The resulting conformers are then optimized to find their minimum energy geometries.

Table 1: Hypothetical Relative Energies of Key Conformers of (S)-tert-butyl 2-hydroxy-3-methylbutanoate This table is illustrative and represents the type of data generated from a computational conformational analysis.

| Conformer ID | Dihedral Angle (O=C-C-O) | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| Conf-1 | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.00 (Global Minimum) | Yes |

| Conf-2 | ~120° (anti-clinal) | ~60° (syn-clinal) | 1.52 | No |

| Conf-3 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 2.78 | No |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for mapping out the detailed mechanisms of chemical reactions involving this compound. For instance, the mechanism of its synthesis (e.g., via esterification) or its hydrolysis can be studied in detail. Methods like DFT are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor that governs the reaction rate. These calculations can also reveal the role of catalysts, solvent effects, and the stereochemical outcome of a reaction. Such theoretical investigations provide a molecular-level understanding that complements experimental kinetic studies.

Table 2: Illustrative Calculated Energy Barriers for Hydrolysis of this compound This table provides representative data from a hypothetical quantum chemical study on a reaction mechanism.

| Reaction Step | System | Calculation Method | Solvent Model | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Acid-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 15.4 |

| Nucleophilic Attack | Base-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 11.2 |

| Tetrahedral Intermediate Collapse | Acid-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 5.1 |

| Tetrahedral Intermediate Collapse | Base-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 8.9 |

Molecular Modeling for Ligand-Receptor Interactions in Drug Design

Chiral hydroxy esters like this compound are valuable building blocks in the synthesis of more complex, biologically active molecules. Molecular modeling techniques, particularly molecular docking, are used to predict how a ligand (a potential drug molecule derived from this ester) might bind to the active site of a biological target, such as an enzyme or a receptor. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand is then computationally placed into the binding site in numerous possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. nih.gov These models can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or carbonyl groups and amino acid residues in the receptor, as well as hydrophobic and van der Waals interactions. This information is crucial for the rational design of new therapeutic agents, allowing chemists to modify the ligand's structure to improve its potency and selectivity.

Table 3: Example Molecular Docking Results for a Hypothetical Ligand Derived from the Title Compound This table illustrates typical output from a molecular modeling study in drug design.

| Target Enzyme | Ligand Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protease X | 1 | -8.5 | Asp-121, Ser-84 | Hydrogen Bond |

| Protease X | 1 | -8.5 | Val-45, Leu-99 | Hydrophobic |

| Kinase Y | 1 | -7.2 | Lys-33 | Hydrogen Bond |

| Kinase Y | 1 | -7.2 | Phe-150 | π-π Stacking |

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. mdpi.com For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be calculated.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when scaled and compared with experimental spectra, aid in the unambiguous assignment of signals to specific atoms within the molecule. mdpi.com

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption bands observed in an IR spectrum. researchgate.net By analyzing the computed vibrational modes, specific bands can be assigned to functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and various C-H bending and stretching modes. youtube.com

Table 4: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data This table shows representative data for the computational prediction of spectroscopic properties.

| Parameter | Functional Group/Atom | Calculated Value | Typical Experimental Range |

| ¹³C NMR Chemical Shift | Carbonyl (C=O) | 173.5 ppm | 170-175 ppm |

| ¹H NMR Chemical Shift | Hydroxyl (-OH) | 3.1 ppm | 2-5 ppm (variable) |

| IR Frequency | O-H Stretch | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| IR Frequency | C=O Stretch | 1725 cm⁻¹ | 1735-1750 cm⁻¹ (strong) |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of enantiomerically pure compounds like (S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) is a focal point of modern organic chemistry. The push towards environmentally benign processes has spurred the development of novel synthetic routes grounded in the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources, moving away from traditional methods that often rely on harsh conditions and hazardous reagents.

Chemoenzymatic and biocatalytic methods are at the forefront of this green revolution. researchgate.netnih.gov These techniques employ enzymes, either isolated or within whole-cell systems, to catalyze key steps with high stereoselectivity, often under mild aqueous conditions. For instance, ketoreductases (KREDs) are being screened and engineered to achieve highly stereoselective reduction of precursor ketoesters, offering a more sustainable alternative to cryogenic chemical reductions. researchgate.net The use of biocatalysts can significantly simplify processes by eliminating the need for toxic metal catalysts and complex protecting group chemistry. researchgate.net

Another green approach involves the use of starting materials derived from renewable biomass. nih.gov Research is underway to devise synthetic pathways that convert bio-based platform chemicals, such as levoglucosenone (B1675106) derived from cellulose (B213188), into valuable chiral building blocks like the target compound. nih.gov These strategies not only reduce reliance on petrochemical feedstocks but also contribute to a circular economy.

Table 1: Comparison of Synthetic Approaches for Chiral Hydroxy Esters

| Feature | Traditional Chemical Synthesis | Green Chemistry Approaches |

| Catalysts | Often heavy metals; stoichiometric reagents | Enzymes (e.g., lipases, dehydrogenases), biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Reaction Conditions | Often harsh (high temperature/pressure, cryogenic) | Mild (ambient temperature and pressure) |

| Stereoselectivity | May require chiral auxiliaries or resolution steps | High enantioselectivity inherent to the enzyme |

| Waste Generation | Higher waste output, including hazardous byproducts | Reduced waste (high atom economy), biodegradable byproducts |

| Starting Materials | Typically petrochemical-based | Increasingly from renewable biomass |

Exploration of New Biological Targets and Therapeutic Applications

The structural motifs present in (S)-tert-butyl 2-hydroxy-3-methylbutanoate are found in numerous biologically active molecules and natural products. nih.gov This has prompted investigations into its potential as a key intermediate for the synthesis of novel therapeutic agents. The parent acid, 2-hydroxy-3-methylbutyric acid, is a known human metabolite, with its levels being altered in various metabolic disorders, suggesting a role in diagnostics and disease pathology. hmdb.ca

Derivatives of this compound are being explored for a range of therapeutic applications. For example, β-amino alcohols, which can be synthesized from such hydroxy esters, are crucial components in drugs like the antiprotozoal agent Acranil and serve as chiral ligands in asymmetric synthesis. nih.gov The chiral hydroxy acid core is a valuable pharmacophore, and researchers are designing new molecules that incorporate this scaffold to target enzymes, receptors, and other biological macromolecules implicated in disease.

Table 2: Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Potential Biological Target/Application | Rationale |

| Infectious Diseases | Antiprotozoal, Antiviral agents | The β-amino alcohol structure derived from the compound is a known pharmacophore in antimicrobial agents. nih.gov |

| Metabolic Disorders | Enzyme inhibitors, Biomarkers | The parent acid is a metabolite in pathways related to several metabolic diseases. hmdb.ca |

| Oncology | Precursors for anti-cancer drugs | Chiral hydroxy acids are key components in the side chains of important drugs like statins and can be incorporated into novel cytotoxic agents. researchgate.net |

| Neurology | Agents for neurodegenerative diseases | Chiral intermediates are crucial for synthesizing drugs that act on the central nervous system, such as Rivastigmine for Alzheimer's disease. researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As the importance of this compound and its metabolites in biological systems becomes more apparent, the need for sensitive and accurate analytical methods for their detection and quantification grows. Advanced analytical techniques are crucial for metabolite profiling in complex biological matrices like blood and urine, as well as for ensuring the enantiomeric purity of synthetic batches.

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a cornerstone for separating and quantifying enantiomers, ensuring high optical purity. For trace analysis in biological samples, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled sensitivity and specificity. These methods are central to the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological system. hmdb.ca Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for structural elucidation and purity assessment.

Table 3: Advanced Analytical Techniques

| Technique | Application | Advantages |

| Chiral HPLC | Enantiomeric purity analysis | High resolution of enantiomers, accurate quantification. |

| GC-MS | Trace analysis, metabolite profiling | High sensitivity, excellent for volatile compounds, extensive libraries for identification. |

| LC-MS/MS | Metabolite profiling, pharmacokinetic studies | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds. |

| NMR Spectroscopy | Structural confirmation, purity assessment | Provides detailed structural information, non-destructive. |

| X-ray Crystallography | Absolute configuration determination | Unambiguous determination of 3D molecular structure and stereochemistry. nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

The quest for new drugs and functional molecules has been accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov this compound serves as an ideal chiral building block for the creation of large, diverse libraries of molecules. youtube.com Its defined stereochemistry and orthogonal functional groups (a hydroxyl group for nucleophilic or electrophilic substitution and an ester for hydrolysis or amidation) allow for systematic structural modifications.

In a combinatorial approach, the core scaffold of the molecule can be reacted with a wide array of reactants in a parallel fashion to generate thousands of distinct derivatives. nih.gov For example, the hydroxyl group can be acylated, etherified, or oxidized, while the ester can be converted into various amides or other esters. These libraries can then be subjected to HS assays to rapidly identify "hits"—compounds that exhibit a desired biological activity. This strategy significantly shortens the timeline for the discovery of new lead compounds for drug development or other applications.

Development of Smart Materials and Functional Molecules Incorporating this compound

Beyond the biomedical field, the unique structural characteristics of this compound make it a promising candidate for the development of advanced materials and functional molecules. The inherent chirality of the molecule can be used to impart chiral recognition capabilities to polymers and surfaces, making them suitable for applications in enantioselective separations, such as chiral chromatography stationary phases.

The tert-butyl group is known to confer specific physical properties, such as steric bulk and conformational rigidity, which are desirable in materials science for controlling the architecture of polymers and supramolecular assemblies. researchgate.net By polymerizing derivatives of this compound, it is possible to create novel biodegradable polymers with tailored thermal and mechanical properties. These materials could find use in sustainable packaging, medical implants, and drug delivery systems. Furthermore, its incorporation into liquid crystal phases could lead to the development of new optical materials for displays and sensors.

Table 4: Potential Applications in Materials Science

| Material Type | Potential Application | Key Feature Utilized |

| Chiral Polymers | Chiral stationary phases for HPLC, enantioselective catalysts | Chirality, functional handles for polymerization |

| Biodegradable Polyesters | Sustainable packaging, medical devices | Ester linkage (for degradability), chiral center (influences properties) |

| Liquid Crystals | Optical sensors, display technologies | Molecular asymmetry, rigid structural elements |

| Functional Surfaces | Enantioselective sensors, asymmetric catalysis supports | Chirality, ability to be grafted onto surfaces |

常见问题

Q. What are the recommended methods for synthesizing (S)-tert-butyl 2-hydroxy-3-methylbutanoate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of (S)-2-hydroxy-3-methylbutanoic acid (PubChem CID: 17407-55-5) with tert-butanol. A Mitsunobu reaction or acid-catalyzed esterification (e.g., using H₂SO₄ or DCC) can achieve tert-butyl ester formation. To ensure stereochemical purity, chiral starting materials should be used, and reaction conditions (e.g., temperature, solvent) must avoid racemization. Post-synthesis, chiral chromatography (e.g., γ-cyclodextrin GC columns) can verify enantiomeric excess .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the ester group (δ ~1.2-1.4 ppm for tert-butyl protons) and hydroxyl proton (broad peak at δ ~2-5 ppm).

- Chiral HPLC/GC : Use γ-cyclodextrin-based columns to resolve enantiomers and quantify stereochemical purity .

- IR Spectroscopy : Identify carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular weight (e.g., 158.21 g/mol via ESI-MS) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area away from ignition sources; use airtight containers to prevent moisture absorption .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric yield of this compound using experimental design?

- Methodological Answer : Apply a factorial design to test variables like catalyst type (e.g., lipases for kinetic resolution), temperature (20–60°C), and solvent polarity. Response Surface Methodology (RSM) can model interactions between factors. For example, Mo(CO)₆ catalysts in epoxidation reactions (similar tert-butyl systems) showed optimal yields at 40°C in 1,2-dichloroethane . Validate results via chiral GC analysis .

Q. How should researchers address contradictions in enantiomeric ratio data during synthesis or analysis?

- Methodological Answer :

- Analytical Validation : Confirm column suitability (e.g., γ-cyclodextrin phases for resolution) and calibration standards.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates that may cause racemization.

- Control Experiments : Test starting material chirality and exclude light/heat-induced degradation. For instance, unexpected R/S ratios in wine esters were traced to bacterial esterase activity .

Q. What methodologies are effective in studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- Kinetic Studies : Fit degradation data to zero/first-order models to calculate half-life. For tert-butyl esters, hydrolysis rates increase in acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。